Methyl 2-chlorophenylacetate
Overview
Description
Methyl 2-chlorophenylacetate is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as methyl 2-2-chlorophenyl acetate, 2-chlorophenyl acetic acid methyl ester, and benzeneacetic acid, 2-chloro-, methyl ester .
Synthesis Analysis
The synthesis of an ester like this compound can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OC)CC1=CC=CC=C1Cl
. This indicates that the molecule consists of a chlorophenyl group (C6H4Cl), a methyl group (CH3), and an acetate group (C2H3O2). Physical and Chemical Properties Analysis
This compound is a clear colorless liquid . It has a molecular weight of 184.62 g/mol . Its boiling point is 128 °C at 23mmHg, and it has a density of 1.21 . The refractive index is between 1.524-1.526 .Scientific Research Applications
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound, related to Methyl 2-chlorophenylacetate, demonstrated significant antiviral and antiapoptotic effects in vitro, and its administration in infected mice resulted in decreased viral load and increased survival rates (Ghosh et al., 2008).
Influence on Heavy Metal Uptake in Agriculture
Research explored the effect of herbicides, including compounds similar to this compound, on the uptake and translocation of heavy metals in wheat. Findings suggested that herbicides can influence the concentration of metals like Cd, Co, Ni, Cu, Zn, Pb, and Mn in wheat, potentially through the formation of metal-herbicide complexes (Skiba et al., 2017).
Solar Energy Utilization in Pollutant Degradation
A study investigated the degradation of 2-chlorophenol, a compound related to this compound, using solar light and photosensitizers. This approach demonstrated the potential of using solar radiation for wastewater treatment, with immobilized sensitizers enhancing pollutant elimination rates (Gryglik et al., 2004).
Herbicide Biodegradation in Anoxic Environments
Research on the biodegradation of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a herbicide related to this compound, revealed its degradation potential in anoxic conditions using a sequencing batch reactor. This study provided insights into the microbial degradation processes of similar herbicides in low-oxygen environments (Chouhan et al., 2017).
Impact on Earthworms and Soil Health
A study on the effects of MCPA on the abundance and activity of herbicide degraders found that earthworms, particularly Aporrectodea caliginosa, enhanced the microbial degradation of MCPA in soil. This research highlights the interaction between soil macrofauna and the degradation of herbicides similar to this compound (Liu et al., 2011).
Safety and Hazards
Methyl 2-chlorophenylacetate is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. Inhalation may cause respiratory irritation . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBWTRFWQROKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206098 | |
Record name | Methyl (2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57486-68-7 | |
Record name | Methyl 2-chlorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57486-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-chlorophenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057486687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2-chlorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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